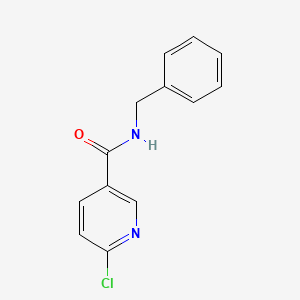

N-苄基-6-氯-烟酰胺

描述

“N-Benzyl-6-chloro-nicotinamide” is a chemical compound with the molecular formula C13H11ClN2O . It is a derivative of nicotinamide, which is a form of vitamin B3 .

Molecular Structure Analysis

The molecular structure of “N-Benzyl-6-chloro-nicotinamide” consists of a benzyl group (C6H5CH2-) attached to a 6-chloro-nicotinamide core . The molecular weight of the compound is 246.69 .科学研究应用

抗肿瘤活性

烟酰胺类似物,包括6-氨基烟酰胺,已被评估其抑制关键细胞酶和增强化学治疗剂(如1,3-双(2-氯乙基)-1-亚硝基脲(BCNU))在癌细胞中的细胞毒作用的能力。这些化合物通过协同效应显示出增强现有癌症治疗效果的潜力,从而延长治疗动物的寿命,在某些情况下,产生长期无疾病生存者(Berger, Catino, & Vietti, 1982)。

抗炎特性

研究发现,苯甲酰胺和烟酰胺可以抑制肿瘤坏死因子-α(TNFα)的产生和炎症反应,并通过抑制NF-kB诱导细胞凋亡。这表明这些化合物具有有效的抗炎和抗肿瘤特性,可以通过抑制NF-kB在基因转录水平上进行调节(Pero, Axelsson, Siemann, Chaplin, & Dougherty, 1999)。

抗菌活性

烟酰胺衍生物已被合成并测试了其对各种细菌和真菌的体外抗菌活性。其中一些化合物显示出与标准药物相当的活性,突出了它们作为抗菌剂的潜力(Patel & Shaikh, 2010)。

除草剂活性

源自烟酸的新型N-(芳氧甲基)-2-氯烟酰胺已显示出对某些杂草具有优异的除草剂活性。这些发现有助于基于烟酰胺化学开发新的除草剂,为杂草管理提供了一种新方法(Yu, Wang, Bajsa-Hirschel, Cantrell, Duke, & Liu, 2021)。

缓蚀作用

烟酰胺衍生物还因其在酸性条件下对低碳钢的缓蚀作用而受到研究。这些化合物显着降低了腐蚀,展示了它们在工业应用中作为缓蚀剂的潜力(Chakravarthy, Mohana, & Kumar, 2014)。

未来方向

作用机制

Target of Action

N-Benzyl-6-chloro-nicotinamide is a derivative of nicotinamide, also known as vitamin B3 . Nicotinamide plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cells . Therefore, the primary targets of N-Benzyl-6-chloro-nicotinamide are likely to be the same as those of nicotinamide, including enzymes involved in NAD+ synthesis and utilization .

Mode of Action

Nicotinamide is known to influence human DNA repair and cellular stress responses

Biochemical Pathways

Nicotinamide, the parent compound of N-Benzyl-6-chloro-nicotinamide, is involved in several biochemical pathways. It plays a key role in the NAD salvage pathway, where it is converted into nicotinamide mononucleotide (NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT) . This process is crucial for maintaining cellular NAD+ levels, which are essential for energy production and other metabolic processes . It’s reasonable to hypothesize that N-Benzyl-6-chloro-nicotinamide might affect similar pathways.

Result of Action

Based on the known effects of nicotinamide, it could potentially influence dna repair mechanisms, cellular stress responses, and nad+ synthesis . These effects could have various downstream impacts, including potential neuroprotective benefits .

属性

IUPAC Name |

N-benzyl-6-chloropyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-12-7-6-11(9-15-12)13(17)16-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNLXSVLOIAAEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

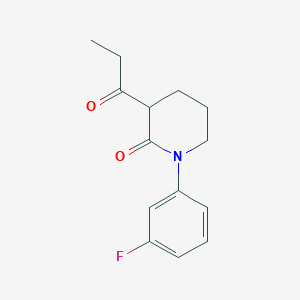

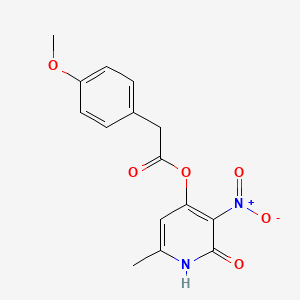

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2757048.png)

![N-{2-[5-(2-hydroxy-3-methoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2757054.png)

![2-Amino-2-[3-(5-fluoropentyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2757056.png)

![[(4-Chloro-2-fluorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2757059.png)

![3-Cyclopropyl-6-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2757061.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2757062.png)

![2,2,2-Trifluoro-N-[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]acetamide](/img/structure/B2757065.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2757066.png)